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molecular formula C6H4FNO3 B1295195 4-Fluoro-2-nitrophenol CAS No. 394-33-2

4-Fluoro-2-nitrophenol

Cat. No. B1295195
M. Wt: 157.1 g/mol
InChI Key: ZHRLVDHMIJDWSS-UHFFFAOYSA-N
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Patent
US05086062

Procedure details

To a mechanically stirred solution of 400 ml concentrated nitric acid, at 0° C., was added dropwise a solution of 4-fluorophenol (204 g, 1.8 mole) in acetic acid (200 ml) over 2 hours. Stirring was continued for another 2 hours at 5° C. The reaction mixture was poured onto ice, and the resulting yellow solids were collected and washed with water. The solids were recrystallized from methanol-water (5:1) to afford 198 g of the title compound. The NMR spectrum showed absorption at 7.17 (dd, 1H, J=9, 5 Hz), 7.44-7.52 (m, 1H) and 7.80 (dd, 1H, J=8, 3 Hz).
Quantity
400 mL
Type
reactant
Reaction Step One
Quantity
204 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([O-:4])(O)=[O:2].[F:5][C:6]1[CH:11]=[CH:10][C:9]([OH:12])=[CH:8][CH:7]=1>C(O)(=O)C>[F:5][C:6]1[CH:11]=[CH:10][C:9]([OH:12])=[C:8]([N+:1]([O-:4])=[O:2])[CH:7]=1

Inputs

Step One
Name
Quantity
400 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Name
Quantity
204 g
Type
reactant
Smiles
FC1=CC=C(C=C1)O
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Stirring
Type
CUSTOM
Details
Stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The reaction mixture was poured onto ice
CUSTOM
Type
CUSTOM
Details
the resulting yellow solids were collected
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
The solids were recrystallized from methanol-water (5:1)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
FC1=CC(=C(C=C1)O)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 198 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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